molecular formula C9H10OS B13605630 4-(5-Methylthiophen-2-yl)but-3-en-2-one

4-(5-Methylthiophen-2-yl)but-3-en-2-one

Cat. No.: B13605630
M. Wt: 166.24 g/mol
InChI Key: JFIKTYJLTAXRNJ-HWKANZROSA-N
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Description

4-(5-Methylthiophen-2-yl)but-3-en-2-one is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by the presence of a thiophene ring substituted with a methyl group and a butenone side chain. Thiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

The synthesis of 4-(5-Methylthiophen-2-yl)but-3-en-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-methylthiophene with acetic anhydride under acidic conditions to form 2-acetyl-5-methylthiophene. This intermediate can then undergo a palladium-catalyzed cross-coupling reaction with an appropriate alkenyl halide to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

4-(5-Methylthiophen-2-yl)but-3-en-2-one undergoes various chemical reactions, including:

Scientific Research Applications

4-(5-Methylthiophen-2-yl)but-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Methylthiophen-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to participate in various biochemical interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .

Comparison with Similar Compounds

4-(5-Methylthiophen-2-yl)but-3-en-2-one can be compared with other thiophene derivatives, such as:

    2,5-Dimethylthiophene: Similar in structure but with two methyl groups on the thiophene ring.

    2-Acetylthiophene: Contains an acetyl group instead of the butenone side chain.

    Thiophene-2-carboxaldehyde: Features a formyl group on the thiophene ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C9H10OS

Molecular Weight

166.24 g/mol

IUPAC Name

(E)-4-(5-methylthiophen-2-yl)but-3-en-2-one

InChI

InChI=1S/C9H10OS/c1-7(10)3-5-9-6-4-8(2)11-9/h3-6H,1-2H3/b5-3+

InChI Key

JFIKTYJLTAXRNJ-HWKANZROSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=C/C(=O)C

Canonical SMILES

CC1=CC=C(S1)C=CC(=O)C

Origin of Product

United States

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